(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2165699-77-2
VCID: VC11662350
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

CAS No.: 2165699-77-2

Cat. No.: VC11662350

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid - 2165699-77-2

Specification

CAS No. 2165699-77-2
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Standard InChI Key KJHHOIMTQSCHFE-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC
SMILES CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s core structure consists of a five-membered pyrrolidine ring containing a nitrogen atom. The Boc group (-O-C(O)-O-tBu) at the 1-position and the methoxy (-OCH₃) group at the 3-position introduce steric and electronic modifications that influence reactivity . The (2R,3S) stereochemistry is critical for its chiral interactions, which are often pivotal in drug design for enantioselective targeting.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
CAS Number2165699-77-2
SolubilitySoluble in organic solvents
Storage ConditionsStore at room temperature (RT)

These properties dictate its handling and application in experimental settings .

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.07710.81540.4077
520.38554.07712.0386
1040.7718.15424.0771

Repeated freeze-thaw cycles must be avoided to prevent degradation. For long-term storage, solutions are stable for 6 months at -80°C or 1 month at -20°C .

Solubility Considerations

The compound’s solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Heating to 37°C with ultrasonic agitation enhances dissolution .

Stereochemical and Functional Group Analysis

Impact of Boc Protection

The Boc group serves dual roles:

  • Protection: Shields the amine group during synthetic reactions, preventing unwanted side reactions.

  • Steric Effects: The bulky tert-butyl moiety influences conformational flexibility, potentially affecting binding interactions in biological systems .

Methoxy Group Reactivity

The methoxy substituent at the 3-position contributes to:

  • Electron Donation: Stabilizes adjacent carbocations or transition states in substitution reactions.

  • Hydrogen Bonding: Participates in weak interactions with biological targets, enhancing affinity .

Stability and Degradation Pathways

Thermal Stability

Storage at RT is permissible, but prolonged exposure to heat (>40°C) may lead to Boc deprotection or decarboxylation.

Hydrolytic Sensitivity

The ester linkage in the Boc group is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during experiments .

Comparison with Structural Analogs

The table below contrasts (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid with related compounds:

CompoundKey Structural DifferencePotential Application
(2S,3S)-Boc-3-hydroxypyrrolidine-2-carboxylic acidHydroxyl vs. methoxy groupEnhanced hydrogen bonding
(2R,3R)-Boc-3-aminopyrrolidine-2-carboxylic acidAmino group substitutionImproved nucleophilicity

Such comparisons highlight how subtle structural changes alter reactivity and utility .

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